2-Isopropanol Gestodene
Description
2-Isopropanol Gestodene is a structural analog of gestodene, a third-generation synthetic progestogen widely used in oral contraceptives (OCs). Its molecular formula is C₂₄H₃₂O₃, with a molecular weight of 368.51 g/mol . While gestodene itself is a potent progestogen with known thromboembolic risks due to its PAR1 (Protease-Activated Receptor 1) potentiation activity , this compound is primarily documented as a process-related impurity during gestodene synthesis . Its pharmacological profile remains less studied compared to the parent compound, but its structural similarity warrants comparative analysis with other gestodene derivatives and related progestogens.
Properties
Molecular Formula |
C₂₄H₃₂O₃ |
|---|---|
Molecular Weight |
368.51 |
Synonyms |
Impurity-EP-C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Gestodene and Its Derivatives
Gestodene derivatives, including 5-Methoxy-gestodene (C₂₂H₃₀O₃, MW 342.47 g/mol) and Δ5(6)-Gestodene (unsaturated analog), share a common steroidal backbone but differ in functional groups (Table 1). These modifications influence receptor binding and metabolic stability:
- Gestodene: Enhances PAR1 activity 1.6-fold and 1.5-fold more potently than levonorgestrel and desogestrel, respectively, at 10 μM . It also binds estrogen receptors (ER) in malignant breast tissue, unlike levonorgestrel .
- 2-Isopropanol Gestodene: The isopropanol substitution may alter solubility and receptor interactions, though specific data are lacking. Its role as an impurity necessitates strict analytical control in pharmaceutical formulations (detection limit: ~3.9–11.8 µg/mL for gestodene via HPLC) .
Table 1: Structural and Pharmacological Comparison of Gestodene Derivatives
Third-Generation Progestogens: Levonorgestrel and Desogestrel
Gestodene is often compared to levonorgestrel and desogestrel due to their structural similarities and shared use in OCs. Key differences include:
- PAR1 Activity: Gestodene’s PAR1-enhancing effect is 1.6x stronger than levonorgestrel and 1.5x stronger than desogestrel at 10 μM, correlating with a higher thromboembolic risk .
- Thromboembolic Risk: OCs containing gestodene or desogestrel double thrombosis risk compared to levonorgestrel-based OCs .
Research Findings and Clinical Implications
Q & A
Q. Methodological Considerations :
- Linearity Validation : Use linear regression over 25–125 µg/ml (Gestodene) with correlation coefficients (R²) ≥0.999 .
- Accuracy : Compare inter-day and intra-day % recovery (target: 98–102%) using spiked biological matrices .
How can researchers resolve co-eluting peaks of this compound and its metabolites in chromatographic analysis?
(Advanced)
Optimization Strategies :
- Column Selection : Solid-core C18 columns (e.g., Thermo Scientific Accucore™) improve peak resolution via reduced backpressure and enhanced surface area .
- Mobile Phase Adjustments : Gradient elution with 0.1% formic acid in acetonitrile/water increases selectivity for polar metabolites .
- Temperature Control : Elevating column temperature (e.g., 40°C) reduces viscosity, sharpening peaks .
Data Contradiction Analysis :
If retention times overlap (e.g., Ethinyl Estradiol vs. Gestodene), validate specificity via spectral purity analysis or orthogonal methods (e.g., differential UV detection) .
What factors influence the stability of this compound in biological matrices, and how are they evaluated?
(Advanced)
Key Factors :
Q. Validation Protocol :
- Bench Stability : Incubate samples at room temperature (25°C) for 24–48 hours; % deviation >5% indicates instability .
- Long-Term Stability : Compare fresh vs. stored samples using ANOVA (p <0.05) .
How do protein-binding characteristics of this compound affect pharmacokinetic modeling?
(Advanced)
Gestodene binds extensively to sex hormone-binding globulin (SHBG: 75–87%) and albumin (13–24%), reducing free fraction bioavailability. Modeling Implications :
Q. Methodological Approach :
- Ultrafiltration : Quantify free vs. bound fractions in plasma .
- In Silico Tools : Use QSPR models to predict binding affinity shifts under varying pH/protein concentrations .
What statistical approaches validate the linearity and accuracy of analytical methods for this compound?
Q. (Basic)
- Linearity : Perform linear regression over 5–6 concentration levels. Acceptable R² ≥0.998; residuals ≤±2% .
- Accuracy : Calculate % recovery via triplicate spiked samples (e.g., 80%, 100%, 120% of target). Report %RSD ≤2% .
- Precision : Use ANOVA for inter-day (n=3 days) and intra-day (n=6 replicates) variability; F-test p >0.05 indicates reproducibility .
How can researchers address inter-individual variability in Gestodene pharmacokinetic studies?
(Advanced)
Strategies :
- Population PK Modeling : Use NONMEM® or Monolix to identify covariates (e.g., body weight, SHBG levels) influencing clearance .
- Crossover Designs : Minimize variability by testing the same cohort under multiple conditions (e.g., transdermal vs. oral administration) .
- Protein Binding Adjustment : Normalize dose to SHBG levels in participants to reduce AUC variability .
What are the limitations of current stability-indicating assays for this compound?
Q. (Advanced)
- Degradant Identification : RP-HPLC may miss non-UV-active degradants; supplement with LC-MS/MS for structural elucidation .
- Forced Degradation Gaps : Acid/alkaline hydrolysis studies often exclude photolytic stress; include ICH Q1B-compliant light exposure tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
